![molecular formula C21H22ClN3O2S B2532647 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897468-05-2](/img/structure/B2532647.png)
2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : The synthesis of compounds related to 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been explored, with research indicating their potential antimicrobial activities. This includes novel quinazolinone derivatives and pyridine derivatives, both demonstrating variable antimicrobial effects against bacteria and fungi (Habib et al., 2013); (Patel et al., 2011).
Chemical Structure and Properties
- Structural Analysis : Studies have been conducted on similar compounds to analyze their chemical structures and properties, such as chirality and conformation. These investigations offer insights into the molecular configuration and spatial arrangement of such compounds (Hartung et al., 2003).
Anticancer Potential
- Evaluation Against Cancer Cells : Some derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. This includes investigations on cytotoxic activities against various cancer cell lines (Govindhan et al., 2017).
Synthesis Processes
- Electrochemical Synthesis : Research into the electrochemical synthesis of related compounds has been explored. This includes the synthesis of arylthiobenzazoles through electrochemical oxidation, demonstrating the versatility and potential applications of these synthetic methods (Amani & Nematollahi, 2012).
Potential for Pain Management
- Pharmacological Activities : Certain derivatives have been identified for their potential in pain management. For instance, pyrazole derivatives showing σ1 receptor antagonist activity indicate potential use in the treatment of pain (Díaz et al., 2020).
Anti-inflammatory and Analgesic Effects
- Bioorganic Chemistry : Some derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. This research is crucial for the development of new therapeutic agents (Kumar & Singh, 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-15-3-8-18-19(13-15)28-21(23-18)25-11-9-24(10-12-25)20(26)14-27-17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOHLDMBKGTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
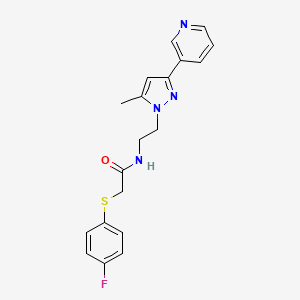
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

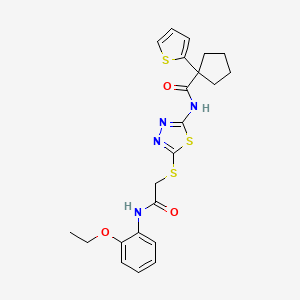
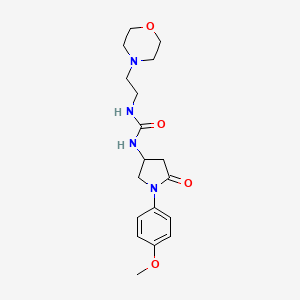
![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
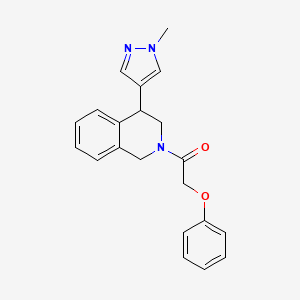
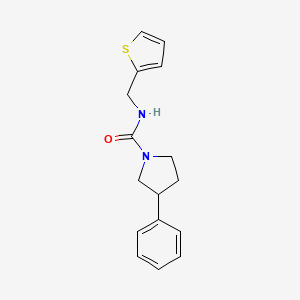
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)

